molecular formula C12H18N4O2S B14462312 Xanthine, 8-(heptylthio)- CAS No. 73840-30-9

Xanthine, 8-(heptylthio)-

Cat. No.: B14462312
CAS No.: 73840-30-9
M. Wt: 282.36 g/mol
InChI Key: JTVLGYIEMWWNRW-UHFFFAOYSA-N
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Description

Xanthine, 8-(heptylthio)-: is a derivative of xanthine, a purine base found in most human body tissues and fluids Xanthine derivatives are known for their pharmacological activities, including their use as stimulants and bronchodilators

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of xanthine derivatives, including Xanthine, 8-(heptylthio)-, typically involves the reaction of 5,6-diaminouracil derivatives with carboxylic acids or aldehydes . The specific conditions for the synthesis of Xanthine, 8-(heptylthio)- may involve the use of sulfur-containing reagents to introduce the heptylthio group.

Industrial Production Methods: Industrial production of xanthine derivatives often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: Xanthine, 8-(heptylthio)- can undergo various chemical reactions, including:

    Oxidation: Conversion to uric acid by xanthine oxidase.

    Reduction: Potential reduction of the heptylthio group under specific conditions.

    Substitution: Introduction of different functional groups at various positions on the xanthine ring.

Common Reagents and Conditions:

    Oxidation: Xanthine oxidase enzyme.

    Reduction: Reducing agents such as hydrogen gas or metal hydrides.

    Substitution: Halogenating agents, alkylating agents, or other electrophiles.

Major Products:

    Oxidation: Uric acid.

    Reduction: Reduced xanthine derivatives.

    Substitution: Various substituted xanthine derivatives with different functional groups.

Comparison with Similar Compounds

Uniqueness: Xanthine, 8-(heptylthio)- is unique due to the presence of the heptylthio group, which may enhance its lipophilicity and bioavailability compared to other xanthine derivatives. This structural modification can lead to improved pharmacokinetic properties and potentially broader therapeutic applications .

Properties

CAS No.

73840-30-9

Molecular Formula

C12H18N4O2S

Molecular Weight

282.36 g/mol

IUPAC Name

8-heptylsulfanyl-3,7-dihydropurine-2,6-dione

InChI

InChI=1S/C12H18N4O2S/c1-2-3-4-5-6-7-19-12-13-8-9(15-12)14-11(18)16-10(8)17/h2-7H2,1H3,(H3,13,14,15,16,17,18)

InChI Key

JTVLGYIEMWWNRW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCSC1=NC2=C(N1)C(=O)NC(=O)N2

Origin of Product

United States

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